Dichloro(1,2-diaminocyclohexane)platinum(II)
Description
Dichloro(1,2-diaminocyclohexane)platinum(II) (DACHPt) is a platinum(II) coordination complex that serves as the parent compound for the clinically approved chemotherapeutic agent oxaliplatin. DACHPt exhibits broad-spectrum anticancer activity, particularly against cisplatin-resistant tumors, due to its unique 1,2-diaminocyclohexane (DACH) ligand, which sterically hinders DNA repair mechanisms . Its mechanism of action involves forming DNA crosslinks, similar to cisplatin, but with reduced cross-resistance in cancers that develop resistance to cisplatin via nucleotide excision repair (NER) pathway upregulation . Despite its efficacy, DACHPt suffers from poor aqueous solubility (<1 mg/mL) and dose-limiting toxicities, including cumulative neurotoxicity and acute dysesthesias . To address these limitations, research has focused on structural modifications, formulation strategies (e.g., polymeric micelles), and stereochemical optimization .
Properties
IUPAC Name |
(2-azanidylcyclohexyl)azanide;dichloroplatinum(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH.Pt/c7-5-3-1-2-4-6(5)8;;;/h5-8H,1-4H2;2*1H;/q-2;;;+4/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUERTZXRKZEANK-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)[NH-])[NH-].Cl[Pt+2]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N2Pt | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38780-40-4, 61848-66-6, 61848-62-2, 52691-24-4 | |
| Record name | NSC364837 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364837 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1, platinum complex, (1R-trans)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265460 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1, platinum complex, (1S-trans)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265459 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC194814 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194814 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dichloro(1,2-diaminocyclohexane)platinum(II) | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | (SP-4-2)-[(1R,2R)-cyclohexane 1,2-diamine-kN, kN']-[dichloro]Platinum (II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichloro(1,2-diaminocyclohexane)platinum(II) can be synthesized through the reaction of platinum(II) chloride with 1,2-diaminocyclohexane. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of dichloro(1,2-diaminocyclohexane)platinum(II) involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yield and purity, often involving additional purification steps such as recrystallization and filtration .
Chemical Reactions Analysis
Primary Reaction Types
DACHPt undergoes ligand substitution reactions, where chloride ligands are replaced by other anions or functional groups. This reactivity forms the basis for synthesizing derivatives with enhanced solubility and biological activity .
Substitution Reactions
-
Anion Exchange with Silver Salts :
DACHPt reacts with stoichiometric amounts of silver nitrate () or silver sulfate () in aqueous media. The reaction precipitates silver chloride (), leaving a platinum complex with new ligands : -
Formation of Hydroxo Complexes :
Treatment of DACHPt-derived intermediates with ammonium hydroxide () produces hydroxonitrato complexes. For example:This reaction modifies the coordination sphere, enhancing water solubility .
Reagents and Reaction Conditions
Solubility of Derived Complexes
Replacing chloride ligands significantly improves aqueous solubility, critical for pharmaceutical applications :
| Complex | Water Solubility (mg/mL) |
|---|---|
| Dichloro (parent compound) | <0.1 |
| Malonato | 0.3 |
| Hydroxymalonato | 1.5 |
| Nitrato | 3.0 |
| Sulfato | >15.0 |
| Hydroxonitrato | 30.0 |
Mechanistic Insights
-
Kinetics : Substitution reactions proceed rapidly at room temperature, with precipitation driving completion .
-
Steric Effects : The 1,2-diaminocyclohexane ligand’s rigidity influences reaction rates, favoring trans-substitution pathways .
-
pH Sensitivity : Reactions involving ammonium hydroxide require precise pH control to avoid platinum oxide formation .
Scientific Research Applications
Dichloro(1,2-diaminocyclohexane)platinum(II) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of dichloro(1,2-diaminocyclohexane)platinum(II) involves its interaction with DNA. The compound forms platinum-DNA adducts, which inhibit DNA replication and transcription, leading to cell death. This mechanism is particularly effective in cancer cells, which have higher rates of DNA replication .
Comparison with Similar Compounds
Cisplatin and Oxaliplatin
- Cisplatin ([Pt(NH₃)₂Cl₂]): The first-generation platinum drug forms intrastrand DNA crosslinks but exhibits severe nephrotoxicity and resistance in 30–50% of cancers. DACHPt’s DACH ligand confers resistance to NER-mediated repair, making it effective in cisplatin-resistant models .
- Oxaliplatin ([Pt(DACH)(oxalate)]): The clinically approved derivative of DACHPt replaces chloride ligands with an oxalate leaving group. Oxaliplatin retains DACHPt’s anticancer profile but improves solubility and reduces nephrotoxicity. However, neurotoxicity remains a limitation .
Stereochemical Variants
- trans(-)-1,2-Diaminocyclohexane Isomers: The trans(-) isomer (neo-PHM) demonstrated superior antitumor activity compared to the racemic mixture in early clinical trials. However, neurotoxicity and formulation challenges led to discontinuation of some isomers .
- Dichloro[(1R,2R)-(-)-N1,N2-bis{(1R)-(-)myrtenyl}-1,2-diaminocyclohexane]platinum(II)·3H₂O: This chiral derivative showed 17-fold greater potency than oxaliplatin (IC₅₀ = 0.6 μM vs. oxaliplatin’s 10.2 μM) in proliferation assays, attributed to enhanced DNA binding and cellular uptake .
Platinum(IV) Complexes
Platinum(IV) derivatives of DACHPt, such as trans-dicarboxylato species, offer improved stability and oral bioavailability. For example, 4-carboxyphthalato(1,2-diaminocyclohexane)platinum(II) derivatives exhibit comparable antitumor activity to DACHPt with reduced systemic toxicity .
Comparative Efficacy and Toxicity
Table 1: Anticancer Activity of Select Platinum Compounds
| Compound | IC₅₀ (μM) | Solubility (mg/mL) | Key Advantages | Limitations |
|---|---|---|---|---|
| DACHPt | 1.2–2.5 | <1 | Overcomes cisplatin resistance | Neurotoxicity, poor solubility |
| Oxaliplatin | 10.2 | 7.9 | Clinically validated, reduced nephrotoxicity | Neurotoxicity persists |
| [(1R,2R)-(-)-Myrtenyl-DACH]PtCl₂·3H₂O | 0.6 | N/A | 17-fold potency vs. oxaliplatin | Limited clinical data |
| Cisplatin | 0.5–1.8 | 2.5 | Broad efficacy | Nephrotoxicity, high resistance rates |
Table 2: Toxicity Profiles
| Compound | Neurotoxicity | Nephrotoxicity | Mutagenicity (TA100) |
|---|---|---|---|
| DACHPt | High | Low | Moderate |
| Oxaliplatin | High | Low | Moderate |
| Cisplatin | Low | High | High |
| Neo-PHM | Moderate | Low | Low |
Notes:
- Mutagenicity data for DACHPt stereoisomers vary: cis-DDCP (dichloro-1,2-diaminocyclohexaneplatinum(II)) is 2–10× more mutagenic in Salmonella TA100 than TA98 .
- N-substituted iminodiacetato-DACHPt complexes show reduced nephrotoxicity while maintaining cytotoxicity .
Formulation Strategies
DACHPt’s poor solubility has driven innovations in drug delivery:
- Polymeric Micelles : DACHPt-loaded micelles (e.g., NC-6004) improve tumor accumulation and reduce neurotoxicity by 40–60% in preclinical models .
- Water-Soluble Derivatives : Replacing chloride ligands with sulfato or carboxylato groups enhances solubility (e.g., sulfato-DACHPt: solubility >50 mg/mL) without compromising antitumor activity .
Biological Activity
Dichloro(1,2-diaminocyclohexane)platinum(II), commonly referred to as DACHPt, is a platinum-based compound that has garnered attention for its potential as an anticancer agent. This article explores its biological activity, mechanisms of action, and therapeutic applications, supported by various studies and data.
DACHPt operates through several mechanisms that enhance its efficacy as an anticancer drug:
- DNA Interaction : Similar to other platinum compounds, DACHPt binds to DNA, leading to the formation of DNA cross-links. This interaction ultimately disrupts DNA replication and transcription, triggering apoptosis in cancer cells .
- Enhanced Permeability and Retention (EPR) : The structural characteristics of DACHPt allow for improved accumulation in tumor tissues due to the EPR effect, which is particularly advantageous for delivering therapeutic agents selectively to tumors .
- Resistance Profile : DACHPt exhibits a broader spectrum of activity compared to cisplatin and shows reduced cross-resistance with it, making it a promising alternative for patients who have developed resistance to traditional platinum-based therapies .
In Vitro Activity
DACHPt has been tested against various cancer cell lines, demonstrating significant cytotoxicity. For instance:
- A2780 Ovarian Cancer Cells : Studies show that DACHPt-loaded micelles exhibit increased cytotoxicity compared to free oxaliplatin. The micelles were prepared with a high drug loading capacity (~25 w/w%) and showed enhanced cellular uptake and retention of platinum .
- Other Cancer Cell Lines : DACHPt demonstrated effectiveness against melanoma (LOXIM VI), colon cancer (HT29), and breast cancer (BSY-1) cell lines. The differential cellular internalization pathways contributed to its superior performance compared to oxaliplatin .
In Vivo Activity
In vivo studies have further validated the therapeutic potential of DACHPt:
- Tumor Xenograft Models : DACHPt-loaded micelles were evaluated in mouse models bearing ovarian tumors. Results indicated improved antitumor activity compared to oxaliplatin alone, with well-tolerated formulations that exhibited prolonged blood circulation and high tumor accumulation .
- Biodistribution Studies : The biodistribution of DACHPt in tumor-bearing mice revealed selective accumulation in tumor tissues, which is critical for maximizing therapeutic effects while minimizing systemic toxicity .
Case Studies
Several case studies highlight the clinical relevance of DACHPt:
- Ovarian Cancer Treatment : A study involving the administration of DACHPt-loaded polymeric micelles showed significant tumor reduction in a xenograft model compared to standard treatments. This suggests potential for clinical application in resistant ovarian cancer cases .
- Phase I Clinical Trials : Current investigations are underway evaluating the safety and efficacy of DACHPt formulations in humans, focusing on their ability to overcome resistance mechanisms observed with conventional platinum drugs .
Data Summary
The following table summarizes key findings from various studies on DACHPt:
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Cytotoxicity in A2780 cells | In vitro assays | Increased cytotoxicity compared to free oxaliplatin |
| Tumor xenograft evaluation | In vivo mouse models | Improved antitumor activity over oxaliplatin |
| Biodistribution | Pharmacokinetic studies | High accumulation in tumor tissues |
| Resistance profile | Comparative analysis | Broader activity spectrum with reduced cross-resistance |
Q & A
Q. What are the recommended protocols for synthesizing DACHPt, and how can its purity be validated?
Methodological Answer: DACHPt is typically synthesized by reacting 1,2-diaminocyclohexane (DACH) with platinum(II) chloride under controlled conditions. Key steps include:
- Maintaining a stoichiometric ratio of DACH to PtCl₂ in an inert atmosphere to prevent oxidation .
- Purification via recrystallization or column chromatography to remove unreacted precursors .
- Purity validation using elemental analysis (C, H, N, Pt content) and high-performance liquid chromatography (HPLC). Pt content can be quantified via atomic absorption spectroscopy (AAS) .
Q. What safety protocols are critical when handling DACHPt in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, N95 respirators, and chemical-resistant lab coats. Use sealed goggles to prevent eye exposure .
- Ventilation: Conduct experiments in fume hoods to avoid inhalation of airborne particles .
- Waste Disposal: Collect Pt-containing waste separately for specialized treatment to prevent environmental contamination .
- Emergency Measures: For skin/eye contact, rinse immediately with water for 15 minutes and seek medical attention .
Q. How can researchers characterize the structural and physicochemical properties of DACHPt?
Methodological Answer:
- Spectroscopic Analysis: Use nuclear magnetic resonance (¹H NMR, ¹³C NMR) to confirm ligand coordination and Pt center geometry. Infrared (IR) spectroscopy identifies amine-Pt binding modes .
- Thermal Stability: Thermogravimetric analysis (TGA) determines decomposition temperature (e.g., melting point ~285°C) .
- Solubility: Assess in aqueous and organic solvents (e.g., DMSO, ethanol) to guide formulation design .
Advanced Research Questions
Q. How can polymeric micelles be optimized for DACHPt delivery, and what parameters influence drug release kinetics?
Methodological Answer:
- Polymer Selection: Use block copolymers like PEG-P(Glu) to form stable micelles via electrostatic interactions between DACHPt and carboxylate groups .
- Drug Loading Efficiency (DLE): Adjust pH during micelle preparation to enhance Pt complexation (optimal pH ~6.5–7.0) .
- Release Kinetics: Monitor Pt release in simulated physiological conditions (e.g., phosphate-buffered saline at 37°C). Micelles often dissociate in acidic environments (e.g., tumor microenvironments or endosomes) .
- Characterization: Use dynamic light scattering (DLS) for size distribution and transmission electron microscopy (TEM) for morphology .
Q. How do researchers resolve contradictions in DACHPt’s antitumor efficacy across different cancer models?
Methodological Answer:
- Comparative Studies: Evaluate DACHPt against cisplatin in parallel assays (e.g., IC₅₀ in gastric vs. colorectal cancer cell lines) .
- Mechanistic Profiling: Use RNA sequencing to identify gene expression changes (e.g., apoptosis pathways or DNA repair mechanisms) unique to DACHPt .
- In Vivo Models: Orthotopic tumor models (e.g., scirrhous gastric cancer) better replicate human metastasis patterns than subcutaneous models .
Q. What methodologies are employed to study DACHPt’s cellular uptake and subcellular localization?
Methodological Answer:
- Fluorescent Tagging: Label DACHPt with Cy5 or similar dyes for real-time tracking via confocal microscopy .
- Subcellular Fractionation: Isolate organelles (e.g., nuclei, mitochondria) post-treatment to quantify Pt accumulation via inductively coupled plasma mass spectrometry (ICP-MS) .
- Inhibitor Studies: Use endocytosis inhibitors (e.g., chlorpromazine for clathrin-mediated uptake) to delineate transport pathways .
Q. How does DACHPt’s mechanism of action differ from cisplatin, and what experimental approaches highlight these differences?
Methodological Answer:
- DNA Adduct Analysis: Compare Pt-DNA adduct profiles using gel electrophoresis or mass spectrometry. DACHPt forms bulkier adducts due to the DACH ligand, hindering DNA repair .
- Resistance Studies: Expose cisplatin-resistant cell lines (e.g., A549/CDDP) to DACHPt to assess cross-resistance .
- Toxicity Profiling: Measure nephrotoxicity and neurotoxicity in rodent models; DACHPt-loaded micelles show reduced side effects compared to free cisplatin .
Data Analysis and Reporting
Q. What statistical and bioinformatics tools are recommended for analyzing DACHPt’s preclinical data?
Methodological Answer:
- Dose-Response Modeling: Use GraphPad Prism for IC₅₀ calculations and synergy assessment (e.g., DACHPt with 5-fluorouracil) .
- Omics Integration: Apply Gene Ontology (GO) enrichment analysis to transcriptomic datasets to identify DACHPt-specific pathways .
- Survival Analysis: Kaplan-Meier plots and Cox regression models evaluate DACHPt’s impact on animal model survival .
Q. How can researchers address batch-to-batch variability in DACHPt formulations?
Methodological Answer:
- Quality Control (QC): Implement strict QC protocols:
- Standardized Synthesis: Use automated reactors to control temperature and stirring rates during synthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
